Balofloxacin, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

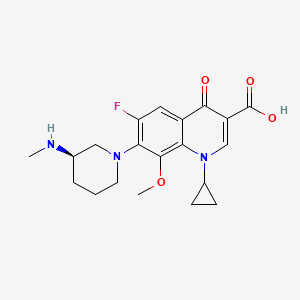

Balofloxacin is a member of quinolines and a quinolone antibiotic.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Balofloxacin is predominantly used to treat urinary tract infections (UTIs) and respiratory tract infections (RTIs). Its mechanism of action involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription. This compound has demonstrated efficacy against a range of Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli , making it a valuable option in anti-infective chemotherapy .

Case Studies and Research Findings

- Efficacy Against Multidrug-Resistant Strains : Recent studies have shown that Balofloxacin retains potency against multidrug-resistant strains of bacteria. For instance, research indicated that modified derivatives of Balofloxacin exhibited enhanced antibacterial activity compared to the parent compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Clinical Trials : In clinical settings, Balofloxacin has been approved for treating UTIs in South Korea since 2001 after successful phase III trials. It was developed by Choongwae Pharma following the discontinuation of earlier development efforts due to efficacy concerns .

Detection Methods

The detection and quantification of Balofloxacin in pharmaceutical formulations and biological samples are critical for ensuring quality control and therapeutic efficacy. Various analytical techniques have been employed:

Table 1: Detection Methods for Balofloxacin

These methods are crucial for the quality assurance of Balofloxacin in both pharmaceutical products and clinical diagnostics.

Pharmaceutical Formulations

Balofloxacin's formulation is pivotal in enhancing its bioavailability and therapeutic effectiveness. It has been incorporated into various dosage forms, including tablets and injectable solutions.

Formulation Insights

- Stability Studies : Formulations have undergone rigorous stability testing to ensure efficacy over time. The incorporation of stabilizers and excipients has been explored to enhance the shelf life of Balofloxacin formulations.

- Combination Therapies : Research is ongoing into combining Balofloxacin with other antimicrobial agents to broaden its spectrum of activity and mitigate resistance development.

Safety Profile and Side Effects

While Balofloxacin is generally well-tolerated, potential side effects include gastrointestinal disturbances and skin reactions. Monitoring adverse effects is essential during clinical use to ensure patient safety .

Eigenschaften

CAS-Nummer |

165881-73-2 |

|---|---|

Molekularformel |

C20H24FN3O4 |

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m1/s1 |

InChI-Schlüssel |

MGQLHRYJBWGORO-LLVKDONJSA-N |

SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Isomerische SMILES |

CN[C@@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Kanonische SMILES |

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.